molecular formula C19H22N2O4 B2450613 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide CAS No. 1396794-32-3

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide

Cat. No.: B2450613
CAS No.: 1396794-32-3
M. Wt: 342.395
InChI Key: DUQDWWHKILWIFU-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a furan ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl and furan intermediates, followed by their coupling with oxalamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the furan ring or the cyclopropyl group.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The furan ring and cyclopropyl group contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
  • 2-cyclopropyl-N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]pyrimidin-4-amine
  • [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid

Uniqueness

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-phenethyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a furan ring and a cyclopropyl group in the same molecule is relatively rare, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-17(20-11-10-14-5-2-1-3-6-14)18(23)21-13-19(24,15-8-9-15)16-7-4-12-25-16/h1-7,12,15,24H,8-11,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQDWWHKILWIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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